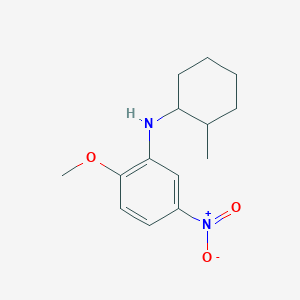
(2-methoxy-5-nitrophenyl)(2-methylcyclohexyl)amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-methoxy-5-nitrophenyl)(2-methylcyclohexyl)amine, also known as MNMC, is a chemical compound that has been studied for its potential use in scientific research. MNMC is a member of the phenethylamine family of compounds, which are known for their psychoactive effects. However, MNMC has not been widely studied for its psychoactive effects, but rather for its potential as a research tool.
Wirkmechanismus
The mechanism of action of (2-methoxy-5-nitrophenyl)(2-methylcyclohexyl)amine is not fully understood, but it is believed to involve binding to certain receptors in the brain. This compound has been shown to have high affinity for the sigma-1 receptor, which is involved in a variety of cellular processes including calcium signaling and protein folding.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not well understood, but it is believed to have an impact on certain neurotransmitter systems in the brain. This compound has been shown to increase the release of dopamine and norepinephrine in certain brain regions, which may contribute to its potential as a research tool.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using (2-methoxy-5-nitrophenyl)(2-methylcyclohexyl)amine in lab experiments is its high affinity for certain receptors in the brain. This makes it a potentially useful tool for studies of brain function and could lead to new insights into the mechanisms of various neurological disorders. However, one limitation of using this compound is that its effects on the brain are not well understood, and more research is needed to fully understand its potential as a research tool.
Zukünftige Richtungen
There are many potential future directions for research on (2-methoxy-5-nitrophenyl)(2-methylcyclohexyl)amine. One area of interest is its potential as a tool for imaging studies of the brain. This compound has been shown to have high affinity for certain receptors in the brain, which could make it a useful ligand for imaging studies. Another area of interest is its potential as a treatment for neurological disorders. This compound has been shown to have an impact on certain neurotransmitter systems in the brain, which could make it a potential therapeutic agent for conditions such as depression and anxiety. Finally, more research is needed to fully understand the biochemical and physiological effects of this compound, which could lead to new insights into the mechanisms of brain function.
Synthesemethoden
(2-methoxy-5-nitrophenyl)(2-methylcyclohexyl)amine can be synthesized using a variety of methods, including the reaction of 2-methoxy-5-nitrobenzaldehyde with 2-methylcyclohexylamine in the presence of a reducing agent. This method has been described in the scientific literature and has been used to produce this compound for research purposes.
Wissenschaftliche Forschungsanwendungen
(2-methoxy-5-nitrophenyl)(2-methylcyclohexyl)amine has been studied for a variety of scientific research applications, including its potential as a ligand for imaging studies of the brain. This compound has been shown to have high affinity for certain receptors in the brain, making it a potentially useful tool for studies of brain function.
Eigenschaften
IUPAC Name |
2-methoxy-N-(2-methylcyclohexyl)-5-nitroaniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O3/c1-10-5-3-4-6-12(10)15-13-9-11(16(17)18)7-8-14(13)19-2/h7-10,12,15H,3-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLDWLDNJTCUERU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCC1NC2=C(C=CC(=C2)[N+](=O)[O-])OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3,4-diethoxy-N-[1-(4-pyridinyl)ethyl]benzamide](/img/structure/B5113142.png)


![N-(2,5-dioxo-1-phenyl-3-pyrrolidinyl)-N'-ethyl-N-[2-(4-methoxyphenyl)ethyl]thiourea](/img/structure/B5113181.png)

![ethyl 4-[5-(3-chloro-2-methylphenyl)-2-furyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B5113187.png)
![2-bromo-N-[2-(1-piperidinyl)ethyl]benzamide](/img/structure/B5113188.png)
![2-[(2-bromo-4-chlorophenyl)amino]-N'-cyclooctylideneacetohydrazide](/img/structure/B5113196.png)
![1-(4-methoxyphenyl)-3-[(4-methylphenyl)sulfonyl]-3-phenyl-1-propanone](/img/structure/B5113204.png)

![3-[4-(4-morpholinylcarbonyl)-1-piperidinyl]-1-(4-propoxyphenyl)-2,5-pyrrolidinedione](/img/structure/B5113220.png)
![2-[2-(4-ethylphenyl)-1H-imidazo[1,2-a]benzimidazol-1-yl]ethanol hydrochloride](/img/structure/B5113233.png)